Structural Characterization and NMR Spectroscopic Analysis of tert-Butyl [4-(methylamino)benzyl]carbamate
Structural Characterization and NMR Spectroscopic Analysis of tert-Butyl [4-(methylamino)benzyl]carbamate
An In-Depth Technical Whitepaper for Drug Development Professionals
Introduction and Chemical Context
tert-Butyl[4-(methylamino)benzyl]carbamate (CAS: 697306-51-7)[1] is a highly versatile bifunctional building block frequently utilized in modern drug discovery. Its dual-nitrogen architecture—comprising a secondary aniline (methylamino group) and a primary amine protected as a tert-butyl carbamate (Boc group)—makes it an ideal linker precursor for antibody-drug conjugates (ADCs)[2] and a core scaffold for small-molecule therapeutics, such as SGLT2 inhibitors[3].
As a Senior Application Scientist, I have observed that the differential nucleophilicity of these two nitrogen centers is the cornerstone of the molecule's synthetic utility. However, this same dual-nitrogen nature demands rigorous structural characterization to ensure no regioisomeric scrambling (e.g., Boc migration) occurs during upstream synthesis[4]. This whitepaper provides a comprehensive, field-proven guide to the unambiguous structural elucidation of tert-butyl [4-(methylamino)benzyl]carbamate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: Self-Validating Experimental Protocol
To establish a trustworthy analytical baseline, the NMR acquisition must be treated as a self-validating system . This requires incorporating internal checks that confirm the validity of the data prior to interpretation, ensuring that experimental artifacts are not mistaken for structural features.
Step-by-Step Methodology
Step 1: Sample Preparation & Internal Referencing
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Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is chosen specifically because it is an aprotic solvent. This prevents the rapid chemical exchange of the carbamate and aniline NH protons with the solvent, allowing their distinct resonances to be observed. TMS provides a self-validating internal standard (0.00 ppm), ensuring the chemical shift axis is perfectly calibrated regardless of external magnetic drift[5].
Step 2: Probe Tuning and Matching
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Action: Tune the NMR probe to the specific Larmor frequencies of ¹H (e.g., 400.13 MHz) and ¹³C (100.61 MHz) for the loaded sample.
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Causality: Impedance matching minimizes reflected radiofrequency (RF) power. This maximizes the signal-to-noise ratio (SNR), which is critical for detecting low-abundance ¹³C quaternary carbons without requiring excessively long acquisition times.
Step 3: Shimming and Locking (The Quality Control Gate)
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Action: Lock the spectrometer to the deuterium resonance of CDCl₃. Adjust the Z-axis shims until the residual CHCl₃ solvent peak (7.26 ppm) exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
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Causality: This is the primary self-validating step of the workflow. Achieving a FWHM < 1.0 Hz confirms that the magnetic field is sufficiently homogeneous to resolve fine scalar couplings ( J -couplings), such as the ~5.8 Hz coupling between the benzylic CH₂ and the Boc NH.
Step 4: Acquisition Parameters
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¹H NMR: 16 transients, 30° pulse angle, relaxation delay (D1) of 2.0 s.
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¹³C NMR: 512 transients, D1 of 2.0 s, with WALTZ-16 proton decoupling to collapse carbon-proton multiplets into sharp singlets.
Figure 1. Self-validating NMR structural elucidation workflow for organic characterization.
Part 2: 1D NMR Chemical Shift Analysis
The structural assignment of tert-butyl [4-(methylamino)benzyl]carbamate relies heavily on understanding the electronic effects of its substituents. The para-substitution pattern on the benzene ring creates a classic AA'BB' spin system, while the strongly electron-donating methylamino group significantly shields the ortho protons.
Quantitative Data Presentation
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | J -Coupling (Hz) | Assignment Rationale & Causality |
| Boc-CH₃ | 1.45 | s | 9H | - | Intense singlet characteristic of a tert-butyl group in a non-polar environment. |
| N-CH₃ | 2.83 | s | 3H | - | Upfield singlet, typical for N-methyl groups directly attached to an electron-rich aromatic ring. |
| NH (amine) | 3.70 | br s | 1H | - | Broadened by the quadrupolar relaxation of ¹⁴N and intermediate chemical exchange rates. |
| Ar-CH₂-N | 4.20 | d | 2H | 5.8 | Benzylic protons, split into a doublet by the adjacent Boc-NH proton. |
| NH (Boc) | 4.80 | br s | 1H | - | Carbamate NH, typically broad; couples to the adjacent benzylic CH₂ group. |
| Ar-H (C3, C5) | 6.58 | d | 2H | 8.5 | Highly shielded due to resonance donation from the ortho methylamino group. |
| Ar-H (C2, C6) | 7.10 | d | 2H | 8.5 | Meta to the methylamino group, experiencing less shielding. |
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| Boc-CH₃ | 28.4 | CH₃ | Standard chemical shift for Boc methyl carbons. |
| N-CH₃ | 30.8 | CH₃ | N-methyl carbon attached to an aniline derivative. |
| Ar-CH₂-N | 44.5 | CH₂ | Benzylic carbon adjacent to an electron-withdrawing carbamate nitrogen. |
| Boc-C(CH₃)₃ | 79.2 | Cq | Quaternary carbon of the tert-butyl group, highly characteristic shift. |
| Ar-C (C3, C5) | 112.5 | CH | Aromatic carbons ortho to the strongly electron-donating -NHCH₃ group. |
| Ar-C (C1) | 127.5 | Cq | Aromatic ipso carbon attached to the benzylic group. |
| Ar-C (C2, C6) | 129.0 | CH | Aromatic carbons meta to the -NHCH₃ group. |
| Ar-C (C4) | 148.5 | Cq | Aromatic ipso carbon directly bonded to the methylamino nitrogen. |
| C=O (Boc) | 155.9 | Cq | Highly deshielded carbamate carbonyl carbon. |
Part 3: 2D NMR Strategies and Logical Connectivity
While 1D NMR provides the foundational data, 2D NMR experiments are required to build a self-validating logical web of connectivities. To definitively prove that the Boc group is on the benzylic amine and not the aniline nitrogen, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is executed.
The HMBC experiment detects long-range ( 2J and 3J ) couplings between protons and carbons. In this molecule, the benzylic protons (δ 4.20 ppm) must show a 3J correlation to the Boc carbonyl carbon (δ 155.9 ppm). If the Boc group had migrated to the aniline nitrogen, this correlation would be absent, and instead, the N-CH₃ protons (δ 2.83 ppm) would correlate to the carbonyl.
Figure 2. Key HMBC logical connectivity validating the benzylic carbamate placement.
Conclusion
The structural characterization of tert-butyl [4-(methylamino)benzyl]carbamate requires a meticulous, self-validating analytical approach. By carefully selecting an aprotic solvent to preserve NH exchange dynamics, optimizing magnetic homogeneity to resolve diagnostic J -couplings, and utilizing HMBC to map long-range connectivities, researchers can unequivocally confirm the structural integrity of this critical pharmaceutical building block before committing it to complex ADC or small-molecule syntheses.
References
- Title: 697306-51-7 (C13H20N2O2)
- Source: google.
- Source: google.
- Title: CAS:697310-52-4, tert-Butyl N-{[2-(methylamino)phenyl ...
- Source: acs.
Sources
- 1. PubChemLite - 697306-51-7 (C13H20N2O2) [pubchemlite.lcsb.uni.lu]
- 2. WO2016203432A1 - Antibody drug conjugates - Google Patents [patents.google.com]
- 3. US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors - Google Patents [patents.google.com]
- 4. CAS:697310-52-4, tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate-毕得医药 [bidepharm.com]
- 5. pubs.acs.org [pubs.acs.org]
